![molecular formula C14H12N2O3 B3146446 2-Methyl-5-nitro-N-phenylbenzamide CAS No. 599171-08-1](/img/structure/B3146446.png)
2-Methyl-5-nitro-N-phenylbenzamide
Overview
Description
“2-Methyl-5-nitro-N-phenylbenzamide” is a chemical compound . It belongs to the class of organic compounds known as nitrobenzenes, which consist of a benzene ring with a carbon bearing a nitro group . The molecule contains a total of 32 bonds, including 20 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 nitro group (aromatic) .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H12N2O3 . The structure includes a benzene ring with a carbon bearing a nitro group .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Quinazolines : A novel synthesis method for 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines from monosubstituted arenes, involving the treatment of N-phenylbenzamidines with specific compounds, has been developed. This process occurs in the presence of a catalytic amount of CuBr in benzene, yielding moderate to good yields of the quinazolines (Ohta et al., 2010).
Spectroscopic Studies : Spectroscopic studies of four new benzamide derivatives, including N-(4'-nitro)phenylbenzamide, have been conducted in hydrocarbon and weak polar solvents. These studies reveal that some derivatives undergo conformation changes in the excited state due to proton transfer reaction or twisted intramolecular charge-transfer processes (Brozis et al., 1999).
Biomedical Research
- Anticonvulsant Activity : A series of 4-nitro-N-phenylbenzamides have been synthesized and evaluated for their anticonvulsant properties and neurotoxicity. Some of these compounds showed efficient results in the maximal electroshock-induced seizure test in mice, highlighting their potential in treating seizures (Bailleux et al., 1995).
Agricultural Research
- Fungicidal Activity : The fungicidal activity of new 5-arylazo-7-nitro-8-hydroxyquinolines, including derivatives of 2-methyl-5-nitrobenzoxazole, has been analyzed. These compounds demonstrate significant activity against various fungal cultures, indicating their potential use in agricultural applications (Ustinov et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-5-nitro-N-phenylbenzamide are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARγ and PPARδ . PPARs are members of the nuclear hormone receptor family, playing pivotal roles in regulating glucose and lipid metabolism as well as inflammation .
Mode of Action
this compound, also known as GW9662, is an antagonist of PPARγ . Instead of blocking the upregulation of perilipin 2 (plin2) expression, a well-known pparγ target, in thp-1 macrophages, the expression was concentration-dependently induced by gw9662 . This unexpected upregulation occurs in many human and murine macrophage cell models and also primary cells .
Biochemical Pathways
Profiling expression of PPAR target genes showed upregulation of several genes involved in lipid uptake, transport, and storage as well as fatty acid synthesis by GW9662 . This suggests that GW9662 affects the lipid metabolism pathway.
Result of Action
In line with the upregulation of PLIN2 protein, GW9662 elevated lipogenesis and increased triglyceride levels . This indicates that the compound significantly affects lipid metabolism in macrophages .
Action Environment
It’s important to note that experimental conditions can significantly affect the results of studies involving gw9662 .
properties
IUPAC Name |
2-methyl-5-nitro-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10-7-8-12(16(18)19)9-13(10)14(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDDNGKLTLKFIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665996 | |
Record name | 2-Methyl-5-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
599171-08-1 | |
Record name | 2-Methyl-5-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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